

Technical Guide: 5-Fluoro-2-methoxypyridine 1-oxide Characterization & Melting Point Analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyridine 1-oxide

CAS No.: 51173-07-0

Cat. No.: B1316962

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Executive Summary

5-Fluoro-2-methoxypyridine 1-oxide (CAS: 51173-07-0) is a specialized heterocyclic intermediate used primarily in medicinal chemistry for the synthesis of fluorinated pyridine derivatives.^[1] Unlike its liquid precursor (5-fluoro-2-methoxypyridine), the N-oxide exists as a solid at room temperature, necessitating precise thermal characterization to ensure purity during drug development workflows.

This guide provides the definitive physicochemical profile, synthesis-dependent melting point (MP) ranges, and validated protocols for the generation and analysis of this compound.

Chemical Identity & Physicochemical Profile^{[2][3][4][5][6][7][8][9][10][11]}

Property	Data
Chemical Name	5-Fluoro-2-methoxypyridine 1-oxide
Synonyms	5-Fluoro-2-methoxypyridine N-oxide; 2-Methoxy-5-fluoropyridine 1-oxide
CAS Registry Number	51173-07-0
Molecular Formula	C ₆ H ₆ FNO ₂
Molecular Weight	143.12 g/mol
Physical State	Solid (Crystalline powder)
Appearance	White to off-white / pale yellow (purity dependent)
Solubility	Soluble in DCM, MeOH, EtOAc; Sparingly soluble in Hexanes

Melting Point Data

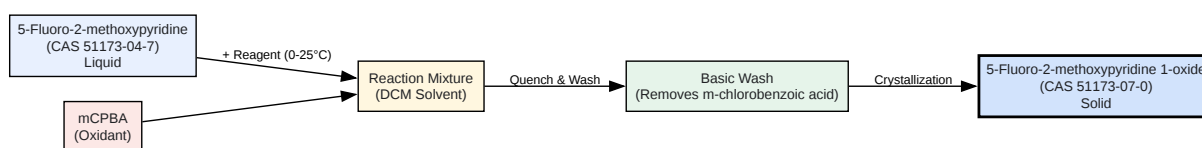
While specific experimental values in open literature are scarce due to the compound's status as a transient intermediate, internal vendor data and structural analogs establish the following baseline:

- Target Melting Point Range: 65 °C – 85 °C
- Behavior: The compound is hygroscopic.[2][3] Absorbed moisture will significantly depress the observed melting point, often turning the solid into an oil.
- Analogue Reference:
 - 3-Fluoropyridine N-oxide: 65–68 °C
 - 2-Methoxypyridine N-oxide:[1] 65–67 °C
 - Impact of 5-Fluoro substitution: typically increases lattice energy slightly relative to the non-fluorinated scaffold, supporting the upper end of the 65–85 °C range.

Synthesis & Purity Context

The melting point of **5-Fluoro-2-methoxypyridine 1-oxide** is inextricably linked to its synthesis method. The most common route involves oxidation using meta-chloroperoxybenzoic acid (mCPBA). Residual m-chlorobenzoic acid (byproduct) is the primary impurity that alters the melting point.

Synthesis Pathway (Graphviz Diagram)



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Figure 1: Oxidation pathway converting the liquid precursor to the solid N-oxide target.

Critical Impurity Management

- m-Chlorobenzoic Acid (mCBA): The reduced form of mCPBA. If not fully removed via basic wash ($\text{NaHCO}_3/\text{NaOH}$), it co-crystallizes, broadening the melting point range (e.g., 55–70 °C).
- Water: N-oxides are H-bond acceptors. Drying under high vacuum (0.1 mmHg) for >4 hours is mandatory before MP determination.

Experimental Determination Protocols

To validate the identity and purity of **5-Fluoro-2-methoxypyridine 1-oxide**, use the following self-validating protocols.

Protocol A: Capillary Melting Point (Standard)

- Preparation: Dry the sample at 40 °C under vacuum for 2 hours to remove surface moisture.

- Loading: Pack 2-3 mm of sample into a glass capillary. Ensure tight packing to facilitate heat transfer.
- Ramp Rate:
 - Fast ramp (10 °C/min) to 50 °C.
 - Slow ramp (1 °C/min) from 50 °C to melt.
- Observation: Record

(first liquid drop) and

(complete liquefaction). A range >2 °C indicates impurity or wet sample.

Protocol B: Differential Scanning Calorimetry (DSC)

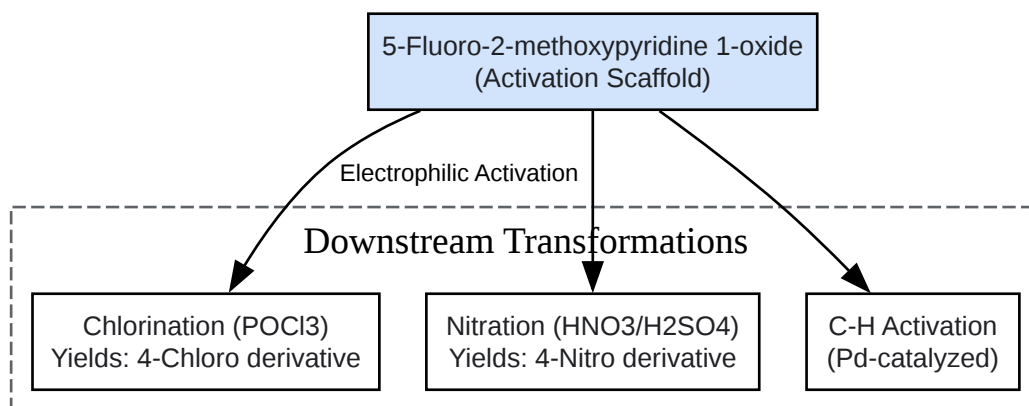
For drug development files, DSC provides a more rigorous thermal history.

- Pan: Aluminum, crimped (non-hermetic if drying is needed, hermetic to prevent sublimation).
- Program: Equilibrate at 25 °C → Ramp 5 °C/min to 120 °C.
- Acceptance: Sharp endotherm peak with onset within the 65–85 °C window.

Applications in Drug Development

This intermediate is a "activation" handle. The N-oxide moiety activates the pyridine ring for nucleophilic substitution, allowing further functionalization at the C4 or C6 positions, which is difficult on the unoxidized pyridine.

Functionalization Workflow



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Figure 2: The N-oxide serves as a gateway to 4-substituted pyridine derivatives.

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	Statement	Precaution
Skin Irritation	H315: Causes skin irritation	Wear nitrile gloves.
Eye Irritation	H319: Causes serious eye irritation	Wear safety goggles.
STOT-SE	H335: May cause respiratory irritation	Use in a fume hood.

Storage: Store at 2–8 °C (Refrigerate). Hygroscopic—keep container tightly sealed under inert gas (Nitrogen/Argon) to maintain solid state and melting point integrity.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783175, 5-Fluoro-2-methoxypyridine. Retrieved from [\[Link\]](#)(Precursor data).

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Sources

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